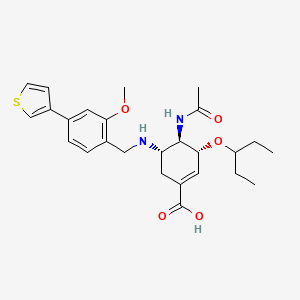

Neuraminidase-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H34N2O5S |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-[(2-methoxy-4-thiophen-3-ylphenyl)methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C26H34N2O5S/c1-5-21(6-2)33-24-13-20(26(30)31)11-22(25(24)28-16(3)29)27-14-18-8-7-17(12-23(18)32-4)19-9-10-34-15-19/h7-10,12-13,15,21-22,24-25,27H,5-6,11,14H2,1-4H3,(H,28,29)(H,30,31)/t22-,24+,25+/m0/s1 |

InChI Key |

GIKVGXQUXGICDM-ICDZXHCJSA-N |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=C(C=C(C=C2)C3=CSC=C3)OC)C(=O)O |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=C(C=C(C=C2)C3=CSC=C3)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Oseltamivir: A Neuraminidase Inhibitor

Disclaimer: Information on the specific compound "Neuraminidase-IN-11" is not publicly available. This guide provides a comprehensive overview of the well-characterized and widely used neuraminidase inhibitor, Oseltamivir, as a representative example for researchers, scientists, and drug development professionals.

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2][3] As an antiviral agent, it plays a crucial role in the treatment and prophylaxis of influenza infections.[1][2][3] Oseltamivir is a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, oseltamivir carboxylate.[2][4][5] This active metabolite mimics the natural substrate of the neuraminidase enzyme, sialic acid, and competitively inhibits its activity, thereby preventing the release of new viral particles from infected host cells and limiting the spread of the infection.[5][6]

Chemical Structure and Properties

The chemical identity and key physicochemical properties of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, are summarized below.

Chemical Structure

Oseltamivir

Oseltamivir Carboxylate

Chemical and Physical Properties

| Property | Oseltamivir | Oseltamivir Carboxylate |

| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[1] | (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid[7] |

| Molecular Formula | C16H28N2O4[1][6] | C14H24N2O4[7][8] |

| Molecular Weight | 312.41 g/mol [1][6] | 284.35 g/mol [7] |

| SMILES | CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--N)C(=O)OCC[1] | CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--N)C(=O)O[7] |

| CAS Number | 196618-13-0[1] | 187227-45-8[7] |

| Appearance | White crystalline solid[9][10] | Solid |

| Melting Point | 190–206 °C (phosphate salt)[9] | Not available |

| Water Solubility | 1.6 g/L (estimated for phosphate salt)[9] | ≥46.1 mg/mL (with gentle warming)[11] |

| pKa | 7.7 (25 °C)[12] | Not available |

Biological Activity and Mechanism of Action

Oseltamivir is a competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virions from infected cells.

Inhibitory Activity

The inhibitory potency of oseltamivir carboxylate against various influenza virus neuraminidase subtypes is typically measured as the half-maximal inhibitory concentration (IC50). These values can vary depending on the viral strain and the assay method used.

| Influenza Virus Subtype | Neuraminidase Subtype | Mean IC50 (nM) of Oseltamivir Carboxylate |

| A/H1N1 | N1 | 1.2 - 1.34[13][14] |

| A/H3N2 | N2 | 0.5 - 0.67[13][14] |

| Influenza B | 8.8 - 13[13][14] | |

| A(H1N1)pdm09 | N1 | 0.90[15] |

| A(H5N1) | N1 | 0.70[16] |

Mechanism of Action Signaling Pathway

Oseltamivir acts as a prodrug that is converted to the active oseltamivir carboxylate by esterases in the liver. Oseltamivir carboxylate then inhibits the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the cleavage of sialic acid residues from the host cell surface, which in turn prevents the release of newly formed virus particles.

References

- 1. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 6. Oseltamivir - Wikipedia [en.wikipedia.org]

- 7. Ro 64-0802 | C14H24N2O4 | CID 449381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Oseltamivir phosphate - American Chemical Society [acs.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. hemagglutinin-precursor.com [hemagglutinin-precursor.com]

- 12. Oseltamivir [drugfuture.com]

- 13. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.usu.edu [digitalcommons.usu.edu]

General Mechanism of Action of Neuraminidase Inhibitors

An in-depth analysis of publicly available scientific literature and databases reveals no specific compound designated as "Neuraminidase-IN-11." This suggests that "this compound" may be an internal designation for a novel, unpublished compound or a misnomer.

While information specific to "this compound" is unavailable, this guide provides a comprehensive overview of the established mechanism of action for the broader class of neuraminidase inhibitors, details common experimental protocols for their characterization, and presents visualizations of key processes, adhering to the user's specified formatting requirements. This information can serve as a foundational framework for researchers and drug development professionals working with novel neuraminidase inhibitors.

Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus.[1] This enzyme is crucial for the release of newly formed viral particles from infected host cells, thus enabling the spread of the virus.[2]

The mechanism of action involves the following key steps:

-

Viral Budding: After replication within a host cell, new influenza virions bud from the cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid residues on the host cell surface, temporarily tethering the new virus to the cell.[3]

-

Neuraminidase Function: The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the newly formed virus and allowing it to infect other cells.[3][4]

-

Inhibitor Action: Neuraminidase inhibitors are designed as analogues of sialic acid.[5] They bind to the active site of the neuraminidase enzyme with high affinity, competitively inhibiting its function.[2]

-

Viral Aggregation and Reduced Spread: By blocking the enzymatic activity of neuraminidase, the inhibitors prevent the cleavage of sialic acid. This results in the aggregation of newly formed virions on the surface of the host cell, preventing their release and subsequent spread of the infection.[2][5]

The following diagram illustrates the general mechanism of action of neuraminidase inhibitors.

Quantitative Data Presentation

Since no data for "this compound" exists, the following table provides a template for summarizing typical quantitative data for a hypothetical neuraminidase inhibitor. This data is essential for comparing the potency and efficacy of different compounds.

| Parameter | Description | Value (Hypothetical) |

| IC50 (nM) | The concentration of an inhibitor that reduces the enzymatic activity of neuraminidase by 50%. | 15.2 |

| Ki (nM) | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | 5.8 |

| EC50 (µM) | The concentration of a drug that gives half-maximal response in a cell-based assay. | 0.5 |

| CC50 (µM) | The concentration of a drug that causes the death of 50% of host cells. | >100 |

| Selectivity Index | The ratio of CC50 to EC50, indicating the therapeutic window of the drug. | >200 |

Experimental Protocols

The characterization of neuraminidase inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is widely used to determine the IC50 of an inhibitor against purified neuraminidase enzyme.[6]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone, which can be quantified.

Materials:

-

Purified neuraminidase enzyme

-

MUNANA substrate

-

Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)

-

Test inhibitor (e.g., this compound)

-

Positive control inhibitor (e.g., Oseltamivir, Zanamivir)

-

96-well black microtiter plates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test inhibitor and the positive control.

-

In a 96-well plate, add the diluted inhibitors to the wells.

-

Add the purified neuraminidase enzyme to each well and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[6]

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 450 nm emission).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for the fluorometric neuraminidase inhibition assay.

Cell-Based Plaque Reduction Assay

This assay determines the ability of an inhibitor to prevent virus-induced cell death and plaque formation in a cell culture model, providing the EC50 value.

Principle: A monolayer of host cells is infected with influenza virus in the presence of varying concentrations of the inhibitor. The number of plaques (zones of cell death) is counted to determine the antiviral activity.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Test inhibitor

-

Cell culture medium (e.g., DMEM)

-

Agarose overlay

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the test inhibitor.

-

Infect the cell monolayers with a known amount of influenza virus in the presence of the diluted inhibitor.

-

After a 1-hour incubation, remove the virus-inhibitor mixture and overlay the cells with a mixture of cell culture medium and low-melting-point agarose containing the corresponding inhibitor concentration.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Fix the cells with formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each inhibitor concentration and determine the EC50 value.

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity of the inhibitor is due to specific inhibition of the virus or general toxicity to the host cells.

Principle: A cell viability assay, such as the MTT or XTT assay, is used to measure the metabolic activity of cells treated with the inhibitor.

Procedure:

-

Seed MDCK cells in a 96-well plate and grow to confluence.

-

Treat the cells with serial dilutions of the test inhibitor.

-

Incubate for the same duration as the plaque reduction assay.

-

Add the viability reagent (e.g., MTT) and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent cell viability and determine the CC50 value.

The logical relationship between these key assays in the drug discovery pipeline is depicted below.

References

- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]

- 6. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Oseltamivir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Oseltamivir, a potent and selective inhibitor of influenza virus neuraminidase. Oseltamivir is the active metabolite of the prodrug oseltamivir phosphate, marketed as Tamiflu®. This document details its mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its interaction with host cell signaling pathways.

Core Mechanism of Action

Oseltamivir is a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] The NA enzyme is a glycoprotein found on the surface of the influenza virion and is crucial for the release of progeny virus particles from infected host cells.[2] It cleaves terminal sialic acid residues from glycoconjugates on the surface of the host cell and the newly formed virions, to which the viral hemagglutinin (HA) protein would otherwise bind, causing viral aggregation and preventing their release.[3]

Oseltamivir, a sialic acid analogue, binds to the highly conserved active site of the neuraminidase enzyme of both influenza A and B viruses.[4] This binding prevents the enzyme from cleaving sialic acid, leading to the aggregation of newly formed virions at the host cell surface and reducing the spread of the virus to other cells.[5]

Quantitative Inhibitory Data

The inhibitory activity of Oseltamivir is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the inhibitor required to reduce the neuraminidase activity or viral replication by 50%, respectively. The tables below summarize the in vitro inhibitory activity of Oseltamivir against various influenza virus strains.

Table 1: Oseltamivir IC50 Values for Neuraminidase Inhibition of Various Influenza Strains

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | Oseltamivir IC50 (nM) | Reference(s) |

| A/PR/8/34 | H1N1 | 0.5 (Ki) | [4] |

| A/Victoria/3/75 | H3N2 | 0.2 (Ki) | [4] |

| B/Lee/40 | - | 1.2 (Ki) | [4] |

| A/H1N1 | N1 | 1.34 (mean) | [6] |

| A/H3N2 | N2 | 0.67 (mean) | [6] |

| Influenza B | - | 13 (mean) | [6] |

Table 2: Oseltamivir EC50 Values for Inhibition of Viral Replication

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | Oseltamivir EC50 (nM) | Reference(s) |

| A/NWS/33 | H1N1 | 0.51 | [7] |

| A/Victoria/3/75 | H3N2 | 0.19 | [7] |

| A/Duck/MN/1525/81 | H5N1 | 0.70 | [7] |

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)

This is a widely used method to determine the in vitro susceptibility of influenza viruses to neuraminidase inhibitors.[8] The assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1]

Materials:

-

Influenza virus isolates

-

Oseltamivir carboxylate (the active metabolite of Oseltamivir)[1]

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[1]

-

Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[1]

-

Stop Solution (e.g., a mixture of absolute ethanol and 0.824 M NaOH)[1]

-

96-well flat-bottom plates (black plates are often used to reduce background fluorescence)

-

Fluorometer with excitation at ~355 nm and emission at ~460 nm[1]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Oseltamivir carboxylate in the assay buffer.

-

Prepare a working solution of MUNANA substrate in the assay buffer. Protect from light.[1]

-

-

Virus Dilution:

-

Dilute the virus stock to a concentration that gives a linear fluorescent signal over the incubation period. This is determined empirically in a preliminary NA activity assay.

-

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of Oseltamivir carboxylate.

-

Add the diluted virus to each well containing the inhibitor.

-

Include virus-only controls (no inhibitor) and blank controls (no virus).

-

Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[1]

-

-

Enzymatic Reaction:

-

Add the MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for 1 hour.[1]

-

-

Stopping the Reaction and Reading:

-

Add the stop solution to all wells to terminate the enzymatic reaction.[1]

-

Read the fluorescence in a fluorometer.

-

-

Data Analysis:

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

-

Figure 1. Experimental workflow for the MUNANA-based neuraminidase inhibition assay.

Interaction with Host Cell Signaling Pathways

While Oseltamivir's primary mechanism of action is the direct inhibition of viral neuraminidase, recent research has highlighted the interplay between influenza virus infection and host cell signaling pathways, which can be indirectly affected by antiviral treatment. One such critical pathway is the Raf/MEK/ERK signaling cascade .

Influenza virus infection has been shown to activate the Raf/MEK/ERK pathway, which is essential for the efficient replication of the virus.[9][10] This pathway is involved in the nuclear export of viral ribonucleoproteins (vRNPs), a crucial step in the assembly of new virions.[11]

Inhibition of the MEK kinase in this pathway has demonstrated antiviral properties against influenza virus.[12][13] Furthermore, studies have shown that combining MEK inhibitors with Oseltamivir results in a synergistic antiviral effect.[12][13] This suggests that a dual-pronged approach, targeting both a viral enzyme (neuraminidase) and a host cell signaling pathway essential for viral replication, could be a more effective therapeutic strategy.

Figure 2. Oseltamivir's interaction with the influenza life cycle and the Raf/MEK/ERK pathway.

Conclusion

Oseltamivir is a highly effective inhibitor of influenza neuraminidase, a critical enzyme in the viral life cycle. Its mechanism of action is well-characterized, and its inhibitory activity against a broad range of influenza A and B viruses has been quantitatively established. The fluorescence-based MUNANA assay is a standard method for evaluating the in vitro efficacy of Oseltamivir and other neuraminidase inhibitors. Furthermore, emerging research on the interplay between influenza virus and host cell signaling pathways, such as the Raf/MEK/ERK cascade, opens up new avenues for synergistic therapeutic strategies that could enhance the antiviral efficacy of neuraminidase inhibitors like Oseltamivir. This guide provides a foundational understanding for researchers and professionals involved in the development of antiviral therapies.

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. youtube.com [youtube.com]

- 6. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Combination of MEK inhibitors and oseltamivir leads to synergistic antiviral effects after influenza A virus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Efficacy of Neuraminidase Inhibitors: A Technical Overview

Introduction

Neuraminidase, a key glycoprotein on the surface of the influenza virus, plays a critical role in the viral life cycle.[1][2] It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues, thereby preventing viral aggregation and promoting the spread of infection.[2][3] This essential function makes neuraminidase a prime target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs that competitively bind to the active site of the enzyme, mimicking its natural substrate, sialic acid.[3][4] This action blocks the enzymatic activity of neuraminidase, leading to the aggregation of newly formed virus particles on the host cell surface and limiting the spread of infection.[2][3] This technical guide provides a summary of the preliminary efficacy data and experimental protocols for neuraminidase inhibitors, based on available scientific literature.

It is important to note that a search for the specific compound "Neuraminidase-IN-11" did not yield any publicly available data. Therefore, this guide will focus on the general principles and data related to well-established neuraminidase inhibitors.

In Vitro Efficacy of Neuraminidase Inhibitors

The in vitro efficacy of neuraminidase inhibitors is primarily assessed through neuraminidase inhibition assays and cell-based antiviral activity assays.

Table 1: Summary of In Vitro Neuraminidase Inhibitory Activity (IC50)

| Influenza Virus Strain | Oseltamivir (nM) | Zanamivir (nM) | Peramivir (nM) | Laninamivir (nM) |

| A(H1N1)pdm09 | 0.90 | 1.09 | 0.62 | 2.77 |

| A(H3N2) | 0.86 | 1.64 | 0.67 | 3.61 |

| B/Victoria | 16.12 | 3.87 | 1.84 | 11.35 |

Data represents geometric mean IC50 values from the 2023-24 influenza season in Japan and may vary between studies and specific viral isolates.[5]

Table 2: Summary of In Vitro Antiviral Activity (EC50)

| Virus Subtype | Oseltamivir (nM) |

| NWS (N1) | 0.51 |

| Victoria (N2) | 0.19 |

| Duck (N1) | 0.70 |

EC50 values were determined in Madin-Darby canine kidney (MDCK) cells.[6]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescent Substrate)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

-

Virus Preparation: Influenza virus isolates are cultured and harvested. The virus concentration is adjusted to a standardized level.

-

Compound Dilution: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.

-

Incubation: The diluted compound is incubated with the virus preparation for a specific period (e.g., 30 minutes at 37°C) to allow for inhibitor binding to the neuraminidase enzyme.

-

Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

-

Enzymatic Reaction: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone). The reaction is allowed to proceed for a set time.

-

Fluorescence Measurement: The fluorescence of the product is measured using a fluorometer.

-

Data Analysis: The 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the neuraminidase activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[5][7]

Cell-Based Antiviral Activity Assay (e.g., Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit virus replication in a cell culture system.

-

Cell Seeding: A monolayer of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of influenza virus.

-

Compound Treatment: The infected cells are then overlaid with a medium containing various concentrations of the test compound.

-

Incubation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (localized areas of cell death).

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques at each compound concentration is counted. The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is then calculated.

Visualizations

Influenza Virus Replication Cycle and Neuraminidase Inhibition

The following diagram illustrates the key stages of the influenza virus life cycle and the point of intervention for neuraminidase inhibitors.

Caption: Influenza virus life cycle and the inhibitory action of neuraminidase inhibitors.

Experimental Workflow for Neuraminidase Inhibition Assay

This diagram outlines the procedural steps for determining the IC50 of a neuraminidase inhibitor.

References

- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuraminidase-IN-11: A Technical Overview of its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Neuraminidase-IN-11, a potent and selective inhibitor of influenza virus neuraminidase. The document summarizes key quantitative data, outlines experimental methodologies for assessing antiviral efficacy, and illustrates the underlying mechanism of action and experimental workflows through detailed diagrams.

Quantitative Antiviral Activity

This compound has demonstrated significant inhibitory activity against various influenza A virus subtypes in both enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a clear comparison of its potency against different viral strains and its selectivity.

Table 1: Enzymatic Inhibition of Neuraminidase (NA) by this compound

| Virus Strain/Enzyme | Neuraminidase Subtype | IC50 (nM) |

| Influenza A (H1N1) | N1 | 4.7 |

| Influenza A (H5N1) | N1 | 8.46 |

| Influenza A (H5N8) | N8 | 1.5 |

| Influenza A (H1N1-H274Y mutant) | N1 | 1070 |

| Influenza A (H5N1-H274Y mutant) | N1 | 610 |

Data sourced from MedChemExpress.[1][2][3]

Table 2: Cell-Based Antiviral Activity of this compound

| Virus Strain | Cell Line | IC50 (µM) |

| Influenza A (H1N1) | Madin-Darby Canine Kidney (MDCK) | 0.05 |

| Influenza A (H3N2) | Madin-Darby Canine Kidney (MDCK) | 12.65 |

| Influenza A (H5N1) | Chicken Embryo Fibroblasts (CEFs) | 4.4 |

| Influenza A (H5N8) | Chicken Embryo Fibroblasts (CEFs) | 0.57 |

Data sourced from MedChemExpress.[1]

Table 3: Selectivity Profile of this compound

| Enzyme | IC50 (µM) |

| Cytochrome P450 1A2 (CYP1A2) | 28.9 |

| Cytochrome P450 2C9 (CYP2C9) | 47.3 |

| Cytochrome P450 2C19 (CYP2C19) | 47.8 |

Data sourced from MedChemExpress.[1][4][5]

Mechanism of Action: Neuraminidase Inhibition

This compound exerts its antiviral effect by targeting the influenza virus neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells. By blocking the active site of the neuraminidase enzyme, the inhibitor prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of newly formed virus particles at the cell membrane and preventing their release and subsequent infection of other cells.

Experimental Protocols

The following are representative methodologies for key experiments used to determine the antiviral spectrum of neuraminidase inhibitors like this compound.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

Materials:

-

Recombinant influenza neuraminidase enzyme

-

This compound or other test compounds

-

Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., freshly prepared NaOH in ethanol)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted compound to the appropriate wells.

-

Add a standardized amount of recombinant neuraminidase enzyme to each well containing the test compound and control wells (without inhibitor).

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.[6][7]

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[6][7]

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).[6]

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 322 nm and emission at 450 nm).[8]

-

The percentage of inhibition is calculated by comparing the fluorescence in wells with the inhibitor to the control wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines

-

Influenza virus stock

-

This compound or other test compounds

-

Cell culture medium (e.g., DMEM)

-

Semi-solid overlay medium (e.g., containing Avicel or agarose)

-

Fixing solution (e.g., 10% neutral buffered formalin)

-

Staining solution (e.g., crystal violet or specific antibodies for immunoplaque staining)

-

6- or 12-well cell culture plates

Procedure:

-

Seed MDCK cells in multi-well plates and grow to a confluent monolayer.[9][10]

-

Prepare serial dilutions of the influenza virus stock.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the virus dilutions with the corresponding dilutions of the test compound for a set period (e.g., 1-2 hours at 37°C).

-

Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.

-

Allow the virus to adsorb to the cells for a specific time (e.g., 45-60 minutes), gently rocking the plates periodically.[10]

-

Aspirate the inoculum and wash the cells with PBS.[10]

-

Add the semi-solid overlay medium (which may also contain the test compound) to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed.[10]

-

Fix the cells with the fixing solution.[10]

-

Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaques in each well.

-

The percentage of plaque reduction is calculated relative to the virus control (no compound).

-

The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

In Vivo Studies

Preliminary in vivo data for this compound is available from studies in Kunming mice. Oral administration of 50 mg/kg every second day for 14 days showed no significant changes in body weight or other observable toxic side effects, suggesting a favorable safety profile at this dosage.[1]

Conclusion

This compound is a potent inhibitor of influenza A neuraminidase, with low nanomolar activity against H1N1, H5N1, and H5N8 subtypes in enzymatic assays. It also demonstrates antiviral efficacy in cell-based assays, particularly against H1N1. The compound shows reduced activity against the H274Y mutant, a common oseltamivir-resistance mutation. Its high IC50 values against key CYP enzymes indicate a low potential for drug-drug interactions. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound as an anti-influenza agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]

- 9. Influenza virus plaque assay [protocols.io]

- 10. cellbiolabs.com [cellbiolabs.com]

An In-Depth Technical Guide to the Solubility and Stability of Neuraminidase-IN-1

This guide provides detailed information on the solubility and stability of Neuraminidase-IN-1, a potent neuraminidase inhibitor. The data and protocols presented are intended for researchers, scientists, and professionals involved in drug development and related fields. Neuraminidase-IN-1 has demonstrated significant inhibitory activity against the H1N1 influenza virus, specifically the A/WSN/33 strain, with an IC50 of 0.21 μM[1].

Chemical Properties

A summary of the key chemical properties of Neuraminidase-IN-1 is provided in the table below.

| Property | Value |

| CAS Number | 2379438-80-7[1] |

| Molecular Formula | C14H11N3O6[1] |

| Molecular Weight | 317.25 g/mol [1] |

| Canonical SMILES | O=C(N/N=C/C1=CC=C(O)C(--INVALID-LINK--=O)=C1)C2=CC(O)=CC(O)=C2[1] |

Solubility Data

The solubility of Neuraminidase-IN-1 has been determined in Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Molarity |

| DMSO | 125 mg/mL | 394.01 mM[1] |

Experimental Protocols

Preparation of Stock Solutions

To ensure the integrity and activity of Neuraminidase-IN-1, proper preparation of stock solutions is critical.

Materials:

-

Neuraminidase-IN-1 solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Water bath or incubator at 37°C

Protocol:

-

Equilibrate the Neuraminidase-IN-1 solid to room temperature before opening the vial.

-

Aseptically weigh the required amount of Neuraminidase-IN-1.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 315.2 μL of DMSO to 1 mg of Neuraminidase-IN-1).

-

To aid dissolution, gently vortex the solution.

-

If necessary, heat the tube to 37°C and sonicate in an ultrasonic bath for a short period until the solid is completely dissolved[1].

-

Once the solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles[1].

Below is a diagram illustrating the workflow for preparing a stock solution of Neuraminidase-IN-1.

Caption: Workflow for the preparation of Neuraminidase-IN-1 stock solution.

Stability and Storage

The stability of Neuraminidase-IN-1 is dependent on proper storage conditions.

Solid Compound

The solid form of Neuraminidase-IN-1 should be stored at -20°C.

Stock Solutions

The long-term stability of stock solutions is best maintained at lower temperatures.

| Storage Temperature | Recommended Use-Within Period |

| -20°C | 1 month[1] |

| -80°C | 6 months[1] |

Key Recommendations:

-

Avoid Repeated Freeze-Thaw Cycles: It is strongly advised to store the stock solution in single-use aliquots to prevent degradation that can occur with repeated temperature changes[1].

-

Shipping Conditions: For evaluation samples, it is recommended to ship with blue ice. For all other sizes, shipping can be at room temperature or with blue ice upon request[1].

The following diagram illustrates the decision-making process for the proper storage of Neuraminidase-IN-1.

Caption: Decision tree for the storage of Neuraminidase-IN-1.

References

A Technical Guide to Neuraminidase Inhibitors: Intellectual Property, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intellectual property landscape, synthesis, and biological evaluation of neuraminidase inhibitors, a critical class of antiviral drugs for the treatment of influenza. This document will use the well-established drug Oseltamivir (Tamiflu®) as a primary case study to illustrate patent history and development, while also exploring the novel inhibitor Neuraminidase-IN-11 (hypothetically N-caffeoyl-GABA) to highlight ongoing research and discovery.

Introduction to Neuraminidase Inhibition

Influenza viruses, responsible for seasonal epidemics and occasional pandemics, possess two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from the cell surface. By blocking the action of neuraminidase, inhibitors can prevent viral propagation and spread, thereby reducing the severity and duration of illness.[1][2][3]

Intellectual Property and Patent Landscape: A Case Study of Oseltamivir

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza and serves as an excellent example of the intellectual property lifecycle of a successful drug.

2.1. Core Patents and Initial Filings:

The foundational patent for oseltamivir is U.S. Patent No. 5,763,483, assigned to Gilead Sciences, which discloses the compound itself, its pharmaceutically acceptable salts, and its use in treating influenza.[4] This patent was filed in the mid-1990s and established the primary intellectual property protection for the drug. The commercialization rights were later exclusively licensed to Hoffmann-La Roche in 1996.[1]

2.2. Patent Term and Expiration:

The original patents for oseltamivir began to expire in 2016, paving the way for generic versions to enter the market.[1] The journey of oseltamivir's patent protection highlights the importance of strategic patent filing and lifecycle management in the pharmaceutical industry.

2.3. Formulation and Manufacturing Patents:

Beyond the initial composition of matter patent, subsequent patents were filed to protect specific formulations, such as granules for oral suspension, and various synthesis methods. For instance, U.S. Patent No. 9,034,382 B2 covers a granule formulation of oseltamivir phosphate.[5] These patents can extend the period of market exclusivity and protect innovations in drug delivery and manufacturing.

Table 1: Key Patents Related to Oseltamivir

| Patent Number | Title | Key Claims |

| US 5,763,483 | Carbocyclic compounds | Discloses (3R,4R,5S)-4-acetylamino-5-amino-3(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid, ethyl ester.[4] |

| US 9,034,382 B2 | Oseltamivir phosphate granule and preparation method thereof | Claims a specific granule formulation of oseltamivir phosphate for oral suspension.[5] |

| US 2008/0009639 A1 | Preparation of Oseltamivir Phosphate (tamiflu) and Intermediates Starting from D-glucose or D-xylose | Describes novel synthesis processes for oseltamivir phosphate.[6] |

| CN 103833570 A | Synthesis method of oseltamivir | Discloses a synthesis route starting from 1,3-butadienyl-3-pentyl ether and 3-nitro-ethyl acrylate.[7] |

Synthesis of Neuraminidase Inhibitors

The chemical synthesis of neuraminidase inhibitors is a complex process that often involves multiple stereospecific steps to achieve the desired biologically active isomer.

3.1. Oseltamivir Synthesis:

The commercial synthesis of oseltamivir historically starts from shikimic acid, a natural product extracted from Chinese star anise.[8] This multi-step process involves several key transformations, including esterification, ketalization, mesylation, and the formation of an epoxide intermediate.[8][9]

More recent and alternative synthesis routes have been developed to address the reliance on a natural starting material and to improve efficiency. These include methods starting from D-mannitol or utilizing a Diels-Alder reaction.[7][9][10]

3.2. Hypothetical Synthesis of N-caffeoyl-GABA (this compound):

While a specific patented synthesis for N-caffeoyl-GABA as a neuraminidase inhibitor is not publicly available, a plausible synthetic route can be proposed based on standard organic chemistry principles. The synthesis would likely involve the coupling of caffeic acid and gamma-aminobutyric acid (GABA).

Experimental Protocols

4.1. Neuraminidase Inhibition Assay (Fluorometric):

This assay is a standard method to determine the inhibitory activity of a compound against influenza neuraminidase.

Materials:

-

Influenza virus stock (e.g., H1N1, H3N2)

-

Neuraminidase inhibitor compounds (e.g., Oseltamivir carboxylate, N-caffeoyl-GABA)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., Ethanol and NaOH)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in the assay buffer.

-

In a 96-well plate, add a standardized amount of influenza virus to each well, except for the negative control wells.

-

Add the serially diluted inhibitor compounds to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

-

Add the MUNANA substrate to all wells and incubate at 37°C for a further period (e.g., 60 minutes). The neuraminidase will cleave the MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Quantitative Data

The efficacy of neuraminidase inhibitors is quantified by their IC50 values against various influenza strains. Lower IC50 values indicate higher potency.

Table 2: In Vitro Inhibitory Activity of Neuraminidase Inhibitors

| Compound | Influenza Strain | IC50 (nM) | Reference(s) |

| Oseltamivir Carboxylate | A/H1N1 | 0.92 - 2.5 | [11][12] |

| Oseltamivir Carboxylate | A/H3N2 | 0.67 - 0.96 | [11][12] |

| Oseltamivir Carboxylate | Influenza B | 13 - 60 | [11][12] |

| Zanamivir | A/H1N1 | 0.92 | [12] |

| Zanamivir | A/H3N2 | 2.28 | [12] |

| Zanamivir | Influenza B | 4.19 | [12] |

| N-caffeoyl-GABA | H5N1 (in vitro) | Significantly enhanced vs. Chlorogenic acid, less than Oseltamivir | [13] |

| Caffeic acid derivative 15d | N1 NA | 8,500 | [14] |

| Caffeic acid derivative 15d | N2 NA | 7,200 | [14] |

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Signaling Pathway and Mechanism of Action

Neuraminidase inhibitors act by mimicking the natural substrate of the enzyme, sialic acid. They bind to the active site of the neuraminidase, preventing it from cleaving sialic acid residues on the host cell surface. This leads to the aggregation of newly formed virus particles at the cell surface, effectively halting their release and preventing the infection of new cells.

Conclusion

The development of neuraminidase inhibitors has been a major advancement in the fight against influenza. The intellectual property journey of oseltamivir demonstrates the long and complex process of bringing a drug to market, from initial discovery and patenting to formulation and manufacturing innovations. Ongoing research into novel inhibitors, such as N-caffeoyl-GABA, highlights the continuous effort to develop new antiviral strategies, potentially targeting different binding sites or offering improved resistance profiles. A thorough understanding of the patent landscape, synthesis methods, and evaluation protocols is essential for researchers and drug development professionals working in this critical field.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]

- 4. WO2016088010A1 - Oseltamivir compositions - Google Patents [patents.google.com]

- 5. US9034382B2 - Oseltamivir phosphate granule and preparation method thereof - Google Patents [patents.google.com]

- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 7. CN103833570A - Synthesis method of oseltamivir - Google Patents [patents.google.com]

- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 9. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. droracle.ai [droracle.ai]

- 12. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caffeic acid derivatives: a new type of influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Cell-Based Assay for Screening Neuraminidase Inhibitors Using Neuraminidase-IN-11 as a Model Compound

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1][2] The enzyme achieves this by cleaving terminal sialic acid residues from glycoproteins on the surface of both the host cell and the newly formed viral particles.[3][4] This action prevents the aggregation of new virions at the cell surface and their binding back to the infected cell.[2] Due to this essential role in the viral life cycle, neuraminidase is a prime target for antiviral drug development.[5] Neuraminidase inhibitors function by mimicking the natural substrate of the enzyme, sialic acid, and blocking its active site, which leads to the inability of new virus particles to be released from the host cell.[6]

This application note provides a detailed protocol for a robust and sensitive cell-based assay to screen for and characterize neuraminidase inhibitors, using the model compound Neuraminidase-IN-11. The assay measures the inhibition of neuraminidase activity on the surface of influenza virus-infected cells using a fluorogenic substrate. This method is suitable for high-throughput screening of potential neuraminidase inhibitors and for determining their potency (e.g., IC50 values).[7][8]

Assay Principle

The assay is based on the enzymatic activity of viral neuraminidase expressed on the surface of infected cells.[9] Madin-Darby Canine Kidney (MDCK) cells are infected with an influenza A virus strain. Following a period of incubation to allow for viral replication and expression of NA on the cell surface, the cells are treated with serial dilutions of the test compound, this compound. A fluorogenic neuraminidase substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is then added.[5][10] In the presence of active neuraminidase, MUNANA is cleaved to release the highly fluorescent product 4-methylumbelliferone (4-MU).[10] The fluorescence intensity, which is directly proportional to the neuraminidase activity, is measured using a fluorescence plate reader. A decrease in fluorescence in the presence of an inhibitor indicates its potency in blocking neuraminidase activity.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of its inhibition.

Caption: Mechanism of neuraminidase action and inhibition.

Experimental Workflow

The diagram below outlines the major steps of the cell-based neuraminidase inhibition assay.

Caption: Cell-based neuraminidase inhibition assay workflow.

Materials and Reagents

-

MDCK (Madin-Darby Canine Kidney) cells

-

Influenza A virus stock (e.g., A/WSN/33 (H1N1))

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

TPCK-Treated Trypsin

-

This compound (Test Inhibitor)

-

Oseltamivir Carboxylate (Positive Control Inhibitor)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA substrate)

-

Assay Buffer (e.g., 33 mM MES, pH 6.5, 4 mM CaCl2)

-

Stop Solution (e.g., 0.1 M Glycine, pH 10.7, 25% Ethanol)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Black, clear-bottom 96-well cell culture plates

-

Fluorescence microplate reader

Experimental Protocol

1. Cell Seeding: a. Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed MDCK cells into a black, clear-bottom 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of growth medium. c. Incubate the plate overnight at 37°C with 5% CO2 to allow cells to form a confluent monolayer.

2. Virus Infection: a. The next day, wash the cell monolayer twice with 150 µL of sterile PBS. b. Dilute the influenza A virus stock in infection medium (DMEM with 1% Penicillin-Streptomycin and 2 µg/mL TPCK-Treated Trypsin) to achieve a Multiplicity of Infection (MOI) of 1. c. Add 100 µL of the diluted virus to each well (except for mock-infected control wells, which receive infection medium only). d. Incubate the plate for 16-18 hours at 37°C with 5% CO2.

3. Compound Preparation and Addition: a. Prepare a 10 mM stock solution of this compound and Oseltamivir Carboxylate in DMSO. b. Perform serial dilutions of the stock solutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration should be ≤ 0.5%. c. Carefully wash the infected cell monolayers twice with 150 µL of PBS. d. Add 50 µL of the diluted compounds to the respective wells. Add 50 µL of Assay Buffer with DMSO to the 'virus control' (no inhibitor) and 'mock-infected' (no virus) wells. e. Incubate the plate for 30 minutes at 37°C.

4. Neuraminidase Activity Assay: a. Prepare the MUNANA substrate solution at a final concentration of 100 µM in pre-warmed Assay Buffer. b. Add 50 µL of the MUNANA substrate solution to all wells. c. Incubate the plate for 1 hour at 37°C, protected from light. d. Stop the enzymatic reaction by adding 100 µL of Stop Solution to each well.

5. Data Acquisition: a. Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence signal of the mock-infected wells from all other wells.

-

Percentage of Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Signal of Test Well / Signal of Virus Control Well)] x 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the 50% inhibitory concentration (IC50) value.

Data Presentation

The quantitative results of the assay can be summarized in a table for clear comparison of the potency of different inhibitors.

| Compound | Target | IC50 (nM) [95% C.I.] | n (replicates) |

| This compound | Neuraminidase | 15.2 [12.1 - 18.3] | 3 |

| Oseltamivir Carboxylate | Neuraminidase | 1.8 [1.5 - 2.1] | 3 |

Table 1: Example data showing the inhibitory potency (IC50) of this compound compared to the known inhibitor Oseltamivir Carboxylate against influenza A neuraminidase in a cell-based assay. C.I. denotes Confidence Interval.

Conclusion

The protocol described provides a reliable and reproducible cell-based method for evaluating the inhibitory activity of compounds against influenza neuraminidase. This assay is a valuable tool in the discovery and development of novel antiviral therapeutics, allowing for the effective characterization of inhibitors like this compound in a biologically relevant context.

References

- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 4. Neuraminidase - Wikipedia [en.wikipedia.org]

- 5. A microplate-based screening assay for neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neuraminidase Inhibitors in Influenza Virus Research

Disclaimer: The specific compound "Neuraminidase-IN-11" could not be identified in publicly available scientific literature or databases. Therefore, these application notes and protocols are provided as a representative guide for a typical neuraminidase inhibitor, using Oseltamivir Carboxylate as a well-characterized example. Researchers should adapt these protocols based on the specific properties of their compound of interest.

Introduction

Neuraminidase (NA), a major surface glycoprotein of the influenza virus, is a critical enzyme in the viral life cycle. It facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues, thereby preventing viral aggregation and promoting the spread of infection.[1][2] This essential role makes neuraminidase a prime target for antiviral drug development. Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that competitively inhibit the active site of the neuraminidase enzyme, effectively trapping new virions on the cell surface and halting the progression of infection.[2][3][4]

These application notes provide an overview of the research applications of neuraminidase inhibitors and detailed protocols for their evaluation in influenza virus research.

Mechanism of Action

Neuraminidase inhibitors are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. By binding with high affinity to the conserved active site of the enzyme, these inhibitors prevent the cleavage of sialic acid from host cell and virion glycoproteins. This inhibition results in the aggregation of newly formed virus particles at the cell surface, preventing their release and subsequent infection of other cells.[2][3]

Quantitative Data: In Vitro Inhibitory Activity

The potency of a neuraminidase inhibitor is typically quantified by its 50% inhibitory concentration (IC50) in an enzyme inhibition assay, and its 50% effective concentration (EC50) in a cell-based antiviral assay. The following tables provide representative IC50 values for Oseltamivir Carboxylate against various influenza virus strains.

| Influenza A Strain | Neuraminidase Subtype | Oseltamivir Carboxylate IC50 (nM) | Reference |

| A/H1N1/pdm09 | N1 | 0.42 (median range: 0.1-3.43) | [5] |

| A/H3N2 | N2 | 0.96 (median) | [3] |

| A/Mississippi/3/2001 (H275Y mutant) | N1 | 0.013 µM (prophylactic) | [6] |

| A/Hong Kong/2369/2009 (H1N1) | N1 | N/A | [7] |

| A/Vietnam/1203/2004 (H5N1) | N1 | N/A | [8] |

| Influenza B Strain | Lineage | Oseltamivir Carboxylate IC50 (nM) | Reference |

| B/Rochester/02/2001 | N/A | 33 | [9] |

| B/HongKong/CUHK33261/2012 | N/A | 0.00114 | [10] |

| B/HongKong/CUHK33280/2012 | N/A | >0.2 (resistant) | [10] |

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common method to determine the IC50 of a neuraminidase inhibitor using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

-

Neuraminidase inhibitor (e.g., Oseltamivir Carboxylate)

-

Influenza virus stock

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer (e.g., 33 mM MES, pH 6.5, 4 mM CaCl2)

-

Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)

-

96-well black, flat-bottom plates

-

Fluorometer

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a series of dilutions of the neuraminidase inhibitor in assay buffer. A typical starting concentration might be 10 µM, with serial 10-fold dilutions.[9]

-

Virus Titration: Before the inhibition assay, determine the optimal dilution of the virus stock that yields a linear rate of substrate cleavage over the assay period.[11]

-

Assay Setup:

-

Add 25 µL of assay buffer to all wells of a 96-well plate.

-

Add 25 µL of each inhibitor dilution to triplicate wells. For control wells (no inhibitor), add 25 µL of assay buffer.

-

Add 50 µL of the predetermined optimal virus dilution to all wells except for the substrate control wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Enzymatic Reaction:

-

Prepare the MUNANA substrate solution in assay buffer (e.g., 100 µM).

-

Add 50 µL of the MUNANA solution to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes.[12]

-

-

Stopping the Reaction and Measurement:

-

Add 100 µL of Stop Solution to all wells.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 450-460 nm.[8]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no virus) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control wells (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Neuraminidase inhibitor

-

Cell culture medium (e.g., MEM)

-

Agarose or Avicel overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.[10]

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of the virus that will produce approximately 50-100 plaques per well.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the neuraminidase inhibitor in the overlay medium.

-

After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

-

Add 2 mL of the inhibitor-containing overlay medium to each well.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Plaque Visualization:

-

Fix the cells with a solution such as 10% formalin.

-

Remove the overlay and stain the cells with 0.1% crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor).

-

Determine the EC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.

-

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of a neuraminidase inhibitor in a mouse model of influenza infection.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]

- 11. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]

Application Notes and Protocols for Neuraminidase Inhibitor-11 in Viral Replication Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Neuraminidase-IN-11, a potent and specific inhibitor of viral neuraminidase, in the study of viral replication. This document outlines the inhibitor's mechanism of action, provides detailed protocols for key experimental assays, and presents data in a clear, comparative format.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the active site of viral neuraminidase enzymes. Neuraminidase is a critical glycoprotein on the surface of many viruses, such as the influenza virus, which plays a pivotal role in the viral life cycle.[1][2] Its primary function is to cleave sialic acid residues from host cell receptors and newly formed virions, a process essential for the release of progeny virus particles from infected cells and the prevention of viral aggregation.[1][3] By inhibiting neuraminidase activity, this compound effectively traps viruses at the surface of infected cells, preventing their spread to other cells and thereby halting the progression of the infection.[3][4]

Mechanism of Action

This compound acts as a competitive inhibitor of the viral neuraminidase. It is designed to mimic the natural substrate of the enzyme, sialic acid. The inhibitor binds with high affinity to the conserved active site of the neuraminidase, preventing it from cleaving sialic acid residues. This blockage of the enzyme's catalytic activity leads to the aggregation of newly formed virions on the host cell surface and tethers them to the cell membrane, thus preventing their release and subsequent infection of new host cells.[3][4]

Caption: Inhibition of viral release by this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various influenza virus strains compared to other known neuraminidase inhibitors.

Table 1: Neuraminidase Inhibition Assay (IC50 Values)

| Virus Strain | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |

| A/H1N1pdm09 | 0.85 | 0.90 | 1.09 |

| A/H3N2 | 0.78 | 0.86 | 1.64 |

| Influenza B (Victoria) | 15.5 | 16.12 | 3.87 |

| Influenza B (Yamagata) | 10.2 | 11.35 | 2.77 |

IC50 (50% inhibitory concentration) values were determined using a fluorescence-based neuraminidase inhibition assay.[5][6] Data shown are geometric means from at least three independent experiments.

Table 2: Antiviral Activity in Cell Culture (EC50 Values)

| Virus Strain | This compound EC50 (nM) | Oseltamivir EC50 (nM) | Zanamivir EC50 (nM) |

| A/H1N1pdm09 | 1.2 | 1.5 | 2.1 |

| A/H3N2 | 1.0 | 1.3 | 2.5 |

| Influenza B (Victoria) | 25.8 | 28.3 | 8.9 |

| Influenza B (Yamagata) | 18.5 | 20.1 | 7.5 |

EC50 (50% effective concentration) values were determined by plaque reduction assay in MDCK cells.[7] Data represent the mean from three independent experiments.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase.

Caption: Workflow for the neuraminidase inhibition assay.

Materials:

-

This compound

-

Influenza virus stock of known titer

-

Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

-

Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

-

96-well black, flat-bottom plates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer in a 96-well plate.

-

Dilute the influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the incubation time.

-

Add 50 µL of the diluted virus to each well containing the inhibitor dilutions. Include virus-only controls (no inhibitor) and blank controls (assay buffer only).

-

Incubate the plate at 37°C for 30 minutes.

-

Prepare a working solution of MUNANA substrate in assay buffer.

-

Add 50 µL of the MUNANA solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Stop the reaction by adding 100 µL of stop solution to each well.

-

Read the fluorescence in a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of neuraminidase inhibition versus the log of the inhibitor concentration.

Plaque Reduction Assay

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Caption: Workflow for the plaque reduction assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

-

This compound

-

Influenza virus stock

-

Semi-solid overlay (e.g., agarose or Avicel)

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in infection medium.

-

Mix each inhibitor dilution with an equal volume of diluted virus (to yield 50-100 plaque-forming units (PFU) per well).

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with 200 µL of the virus-inhibitor mixtures. Include a virus control (no inhibitor).

-

Incubate at 37°C for 1 hour to allow for viral adsorption.

-

Aspirate the inoculum and overlay the cells with 2 mL of semi-solid overlay medium containing the corresponding concentration of this compound.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

-

Count the number of plaques in each well.

-

Calculate the EC50 value, which is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of this compound.

Materials:

-

MDCK cells

-

This compound

-

Influenza virus stock

-

96-well plates

-

TCID50 (50% tissue culture infectious dose) assay components

Procedure:

-

Seed MDCK cells in a 96-well plate and grow to confluency.

-

Infect the cells with influenza virus at a high multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

-

Incubate the plate for a single replication cycle (e.g., 24-48 hours).

-

Collect the supernatant from each well.

-

Determine the virus titer in each supernatant sample by performing a TCID50 assay on fresh MDCK cell monolayers.

-

The reduction in virus yield is calculated by comparing the virus titers from inhibitor-treated wells to the virus control (no inhibitor) wells.

Conclusion

This compound is a valuable tool for studying the replication of neuraminidase-containing viruses. Its potent and specific inhibitory activity allows for the detailed investigation of the role of neuraminidase in the viral life cycle. The protocols provided herein offer robust methods for quantifying the efficacy of this compound and similar compounds, making it an essential component of antiviral research and drug development programs.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

Determining the IC50 of Neuraminidase Inhibitors: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses remain a significant global health concern, driving the need for effective antiviral therapies. One of the key targets for anti-influenza drug development is the viral neuraminidase (NA) enzyme. NA is a glycoprotein on the surface of the influenza virus that plays a crucial role in the viral life cycle.[1][2][3] Its primary function is to cleave sialic acid residues from the host cell surface, which facilitates the release of newly formed virus particles from infected cells and prevents their aggregation.[3][4][5] By inhibiting the enzymatic activity of neuraminidase, the spread of the virus can be effectively halted.[4][6] This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of a novel neuraminidase inhibitor, Neuraminidase-IN-11, using a robust and widely adopted fluorometric assay.

Principle of the Assay

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The most common method for determining the IC50 of neuraminidase inhibitors is a fluorometric assay that utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][7][8][9][10] In this assay, the viral neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU, which can be measured using a fluorometer, is directly proportional to the neuraminidase activity.[1][2] In the presence of an inhibitor like this compound, the enzymatic cleavage of MUNANA is reduced, leading to a decrease in fluorescence. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.[8][10][11]

Data Presentation: Illustrative IC50 Values for this compound